molecular formula C6H4N2O3Se B14475227 5-Nitrofurfurylselenocyanide CAS No. 65315-63-1

5-Nitrofurfurylselenocyanide

Katalognummer: B14475227
CAS-Nummer: 65315-63-1
Molekulargewicht: 231.08 g/mol
InChI-Schlüssel: ZZECLBQIFKIUIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitrofurfurylselenocyanide is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, including antibacterial and antiprotozoal properties. The presence of the nitro group and the selenocyanide moiety in its structure contributes to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrofurfurylselenocyanide typically involves the reaction of 5-nitrofurfural with potassium selenocyanate (KSeCN) in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-Nitrofurfural+KSeCNThis compound+KCl\text{5-Nitrofurfural} + \text{KSeCN} \rightarrow \text{this compound} + \text{KCl} 5-Nitrofurfural+KSeCN→this compound+KCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitrofurfurylselenocyanide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The selenocyanide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-nitrofurfurylamine.

    Reduction: Formation of 5-aminofurfurylselenocyanide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Nitrofurfurylselenocyanide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other biologically active compounds.

    Biology: Studied for its antibacterial and antiprotozoal properties.

    Medicine: Potential use in developing new antimicrobial agents.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Nitrofurfurylselenocyanide involves the interaction of its nitro group with biological molecules. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This results in the inhibition of microbial growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative with antibacterial properties.

    Nifuroxazide: Used for intestinal infections.

    Furazolidine: Known for its antiprotozoal activity.

Uniqueness

5-Nitrofurfurylselenocyanide is unique due to the presence of the selenocyanide group, which imparts distinct chemical and biological properties compared to other nitrofuran derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

CAS-Nummer

65315-63-1

Molekularformel

C6H4N2O3Se

Molekulargewicht

231.08 g/mol

IUPAC-Name

(5-nitrofuran-2-yl)methyl selenocyanate

InChI

InChI=1S/C6H4N2O3Se/c7-4-12-3-5-1-2-6(11-5)8(9)10/h1-2H,3H2

InChI-Schlüssel

ZZECLBQIFKIUIY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)[N+](=O)[O-])C[Se]C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.